

Spectroscopic Characterization of 3-Cyclohexyl-7-fluoro-1H-indole: A Technical Guide

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Compound of Interest

Compound Name:	3-Cyclohexyl-7-fluoro-1H-indole
CAS No.:	1699641-91-2
Cat. No.:	B2430154

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Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The strategic introduction of substituents, such as a fluorine atom and a cyclohexyl group, can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[1][2] **3-Cyclohexyl-7-fluoro-1H-indole** is a compound of interest for researchers in drug discovery and development, necessitating a thorough understanding of its structural features. This technical guide provides a detailed analysis of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The insights herein are designed to assist researchers in the unambiguous identification and characterization of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

The structure of **3-Cyclohexyl-7-fluoro-1H-indole**, with its key atom numbering, is presented below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Structure of **3-Cyclohexyl-7-fluoro-1H-indole** with atom numbering.

The following sections will detail the expected ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopy data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environments.[2] For **3-Cyclohexyl-7-fluoro-1H-indole**, both ^1H and ^{13}C NMR will provide characteristic signals.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for indole derivatives is crucial for accurate structural elucidation.

Caption: General workflow for NMR data acquisition and processing.

^1H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
N1-H	8.0 - 8.5	br s	-	The N-H proton of the indole ring typically appears as a broad singlet in this downfield region due to its acidic nature and quadrupole broadening from the nitrogen atom.
H2	7.0 - 7.2	d	~ 2.5	The C2 proton of an indole is a singlet in the absence of a substituent at C3, but here it will be a doublet due to coupling with the C1' proton of the cyclohexyl group.
H4	6.8 - 7.0	dd	$J(\text{H4-H5}) \approx 7.5$, $J(\text{H4-F}) \approx 10.0$	This proton is coupled to both H5 and the fluorine at C7, resulting in a doublet of doublets. The coupling to fluorine is a through-space or

				long-range coupling.
H5	6.9 - 7.1	t	$J(\text{H5-H4}) \approx J(\text{H5-H6}) \approx 7.5$	The H5 proton is coupled to both H4 and H6, appearing as a triplet.
H6	7.1 - 7.3	d	$J(\text{H6-H5}) \approx 7.5$	The H6 proton is coupled to H5, resulting in a doublet.
H1'	2.6 - 2.8	m	-	The methine proton of the cyclohexyl group attached to the indole ring will be a multiplet due to coupling with H2 and the adjacent methylene protons of the cyclohexyl ring.
H2', H6' (ax, eq)	1.8 - 2.0	m	-	These methylene protons adjacent to the methine carbon will appear as complex multiplets.
H3', H5' (ax, eq)	1.2 - 1.5	m	-	These methylene protons will also be complex multiplets.

H4' (ax, eq)

1.2 - 1.5

m

-

The protons on the C4' of the cyclohexyl ring will appear as a multiplet in the aliphatic region.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms.

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C2	122 - 125	The C2 carbon of a 3-substituted indole is typically found in this region.
C3	115 - 118	The presence of the cyclohexyl group at C3 shifts this carbon's resonance upfield compared to an unsubstituted indole.
C3a	127 - 130	A quaternary carbon within the indole ring system.
C4	108 - 112 (d, $J(\text{C4-F}) \approx 15\text{-}20$ Hz)	The fluorine at C7 will cause a doublet splitting for this carbon due to coupling.
C5	120 - 123	An aromatic methine carbon.
C6	123 - 126	Another aromatic methine carbon.
C7	155 - 160 (d, $J(\text{C7-F}) \approx 240\text{-}250$ Hz)	The carbon directly bonded to fluorine will show a large one-bond coupling constant and a significant downfield shift.
C7a	135 - 138	The quaternary carbon adjacent to the nitrogen.
C1'	35 - 40	The methine carbon of the cyclohexyl group.
C2', C6'	30 - 35	Methylene carbons of the cyclohexyl ring.
C3', C5'	25 - 30	Methylene carbons of the cyclohexyl ring.
C4'	25 - 30	The methylene carbon at the 4-position of the cyclohexyl

ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

Caption: General workflow for mass spectrometry data acquisition.

Predicted Mass Spectrum

The molecular formula for **3-Cyclohexyl-7-fluoro-1H-indole** is $C_{15}H_{16}FN$. The expected exact mass can be calculated for high-resolution mass spectrometry (HRMS).

- Molecular Ion: The molecular ion peak $[M]^+$ or protonated molecule $[M+H]^+$ is expected to be prominent.
 - $[M]^+$: m/z 229.1267
 - $[M+H]^+$: m/z 230.1345
- Key Fragmentation Patterns: The fragmentation of indole derivatives is well-documented.^[3] ^[4] For **3-Cyclohexyl-7-fluoro-1H-indole**, the following fragmentation pathways are anticipated:
 - Loss of the cyclohexyl group: A significant fragment would arise from the cleavage of the C3-C1' bond, resulting in a fragment ion corresponding to the 7-fluoro-1H-indol-3-yl cation (m/z 146).
 - Fragmentation of the cyclohexyl ring: Successive loss of ethylene (C_2H_4 , 28 Da) units from the cyclohexyl group is a common fragmentation pathway for cyclohexyl-substituted compounds.

- Characteristic indole fragmentation: The indole ring itself can undergo fragmentation, often leading to the formation of a characteristic ion at m/z 130.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[5]

Experimental Protocol: IR Data Acquisition

Caption: General workflow for IR data acquisition.

Predicted IR Absorption Bands

The IR spectrum of **3-Cyclohexyl-7-fluoro-1H-indole** will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
3400 - 3300	Medium, Sharp	N-H stretch	The N-H stretching vibration in indoles typically appears in this region as a relatively sharp peak. [6]
3100 - 3000	Medium	Aromatic C-H stretch	Stretching vibrations of the C-H bonds on the indole ring.
2950 - 2850	Strong	Aliphatic C-H stretch	Symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexyl group. [7]
1620 - 1450	Medium	C=C stretch (aromatic)	Stretching vibrations of the carbon-carbon double bonds within the indole ring.
1450	Medium	CH ₂ bend (scissoring)	Bending vibration of the methylene groups in the cyclohexyl ring.
1250 - 1000	Strong	C-F stretch	The C-F stretching vibration is typically a strong absorption in this region. [8]
800 - 700	Strong	C-H bend (out-of-plane)	Out-of-plane bending of the C-H bonds on the substituted benzene ring.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of **3-Cyclohexyl-7-fluoro-1H-indole**. By combining the predictive power of ^1H and ^{13}C NMR, the molecular weight and fragmentation insights from mass spectrometry, and the functional group information from IR spectroscopy, researchers can confidently confirm the structure of this and related novel indole derivatives. This multi-technique approach is indispensable for ensuring the scientific integrity of data in the fields of medicinal chemistry and drug development.

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